4-(Chloromethyl)benzophenone
Overview
Description
Synthesis Analysis
The synthesis of 4-(Chloromethyl)benzophenone and related compounds involves multi-step chemical processes. For instance, a one-pot synthesis approach has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, showcasing the industrial applicability of these methodologies in producing chloromethyl benzophenones at a large scale with excellent yield (Karrer, Meier, & Pascual, 2000). Furthermore, the synthesis of new 4,4′-bis(arylethynyl)benzophenones from chloral highlights the versatility of chloromethyl benzophenones as intermediates in creating complex molecular structures (Keshtov et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzophenone has been elucidated through crystallographic studies, revealing that the two benzene rings form a dihedral angle, which is stabilized by intermolecular C—H⋯π interactions, facilitating a ribbon-like assembly along the crystal axis (Zang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-(Chloromethyl)benzophenone are varied and pivotal in synthesizing numerous derivatives and polymers. For example, its reactivity towards sulfur- and oxygen-containing nucleophiles under specific conditions enables the functionalization of benzothiophene derivatives, demonstrating its versatility in organic synthesis (Pouzet et al., 1998).
Scientific Research Applications
Chemical Synthesis : Karrer et al. (2000) developed a selective synthesis method for a derivative of 4-(Chloromethyl)benzophenone, indicating its use in industrial scale-up and chemical manufacturing (Karrer, Meier, & Pascual, 2000).
Photochemical Properties : Dormán et al. (2016) discussed the unique photochemical properties of benzophenone derivatives for applications in biological chemistry, bioorganic chemistry, and materials science (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Environmental Impact : Studies by Yang et al. (2017) and Xiao et al. (2014) showed that chlorination of benzophenone-4 (a derivative) in the presence of iodide or bromide ions significantly increases its toxicity, posing environmental concerns (Yang et al., 2017); (Xiao et al., 2014).
Water Treatment : Jia et al. (2019) reported on the degradation of benzophenone-4 in water through UV/chlorine disinfection, indicating its relevance in water treatment processes (Jia et al., 2019).
Textile Industry : Hong & Sun (2008) explored the use of benzophenone derivatives in cotton fabrics for antibacterial activity and pesticide degradation under UV irradiation, demonstrating its application in the textile industry (Hong & Sun, 2008).
Health and Safety : Caruana et al. (2011) identified occupational allergic contact dermatitis caused by benzophenone-4 in a printer, highlighting health concerns in specific work environments (Caruana, McPherson, & Cooper, 2011).
properties
IUPAC Name |
[4-(chloromethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOBPPTJQWHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195406 | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzophenone | |
CAS RN |
42728-62-1 | |
Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.